1-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-1,3-oxazol-5-yl}azepane
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Overview
Description
1-[4-(4-CHLOROBENZENESULFONYL)-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE is a complex organic compound that features a unique combination of functional groups, including a chlorobenzenesulfonyl group, a fluorophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-CHLOROBENZENESULFONYL)-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE can undergo various chemical reactions, including:
Substitution Reactions: The chlorobenzenesulfonyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxazole ring and the sulfonyl group.
Coupling Reactions: The fluorophenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-[4-(4-CHLOROBENZENESULFONYL)-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl chloride: A precursor used in the synthesis of various sulfonyl-containing compounds.
2-Fluorobenzenesulfonyl chloride: Another related compound used in organic synthesis.
4-(Trifluoromethyl)benzenesulfonyl chloride: A compound with similar reactivity but different electronic properties due to the trifluoromethyl group.
Uniqueness
1-[4-(4-CHLOROBENZENESULFONYL)-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C21H20ClFN2O3S |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
5-(azepan-1-yl)-4-(4-chlorophenyl)sulfonyl-2-(2-fluorophenyl)-1,3-oxazole |
InChI |
InChI=1S/C21H20ClFN2O3S/c22-15-9-11-16(12-10-15)29(26,27)20-21(25-13-5-1-2-6-14-25)28-19(24-20)17-7-3-4-8-18(17)23/h3-4,7-12H,1-2,5-6,13-14H2 |
InChI Key |
CJNZFAXXCCFCGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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